Diallylamine hydrochloride

Description

Properties

IUPAC Name |

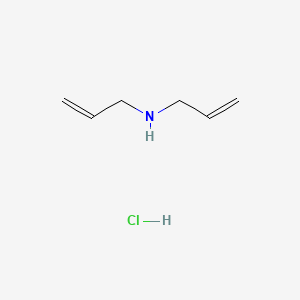

N-prop-2-enylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNOBXVHZYGUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-69-4 | |

| Record name | Poly(diallylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334807 | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6147-66-6 | |

| Record name | Diallylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Diallylamine Hydrochloride

Established and Novel Synthetic Pathways for Diallylamine (B93489) Hydrochloride

The synthesis of diallylamine, the precursor to its hydrochloride salt, is primarily achieved through several established industrial methods. A prevalent method involves the reaction of allyl chloride with ammonia (B1221849). This process, however, typically yields a mixture of mono-, di-, and triallylamine (B89441), necessitating purification steps to isolate the desired diallylamine.

Another established route is the hydrolysis of diallylcyanamide. This method offers a more selective pathway to diallylamine. The hydrolysis is commonly carried out in an acidic medium, such as sulfuric acid, followed by neutralization to liberate the free amine.

The table below summarizes the key aspects of these synthetic pathways.

| Synthetic Pathway | Reactants | Key Conditions | Products | Noteworthy Features |

| Ammonolysis of Allyl Chloride | Allyl chloride, Ammonia | Presence of a catalyst (e.g., cuprous chloride) | Monoallylamine, Diallylamine, Triallylamine | Produces a mixture of amines requiring separation. |

| Hydrolysis of Diallylcyanamide | Diallylcyanamide, Acid (e.g., H₂SO₄) | Reflux in acidic medium, followed by neutralization | Diallylamine | Offers higher selectivity towards diallylamine. researchgate.net |

| Pyrolysis of Triallylamine Hydrochloride | Triallylamine hydrochloride | High temperature (approx. 180-280 °C) | Diallylamine, Allyl chloride, Triallylamine | Utilizes a byproduct to increase overall yield; allyl chloride can be recycled. acs.orgnih.gov |

Advanced Functionalization Reactions of Diallylamine Hydrochloride

The presence of both a secondary amine and two reactive allyl groups makes this compound a valuable building block for a variety of chemical transformations, leading to a diverse range of functionalized molecules.

Synthesis of Diverse Diallylamine Derivatives

The functionalization of this compound extends beyond simple salt formation. A significant area of its application is in polymerization reactions. The hydrochloride salt of diallylamine can undergo cyclopolymerization to form water-soluble polythis compound. This polymer and its derivatives have found applications in various fields, including as drug carriers. For instance, polydiallylamine can be condensed with carboxylic acid-containing drugs to form amide linkages, creating polymer-drug conjugates for controlled release applications.

Beyond polymerization, the allyl groups of diallylamine are amenable to a variety of organic reactions. One important transformation is ring-closing metathesis (RCM), which allows for the synthesis of heterocyclic compounds. Chiral diallylamines can undergo Lewis acid-assisted RCM to produce enantiopure pyrrolidine (B122466) derivatives. nih.gov This reaction provides an efficient route to valuable nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Furthermore, diallylamine can be used to synthesize more complex acyclic and heterocyclic structures. For example, it can be reacted with pyrimidine (B1678525) precursors to synthesize 1-(2-diallylaminoethyl)pyrimidines, which can then be polymerized to create novel bioactive polymers. nih.gov

The Mannich reaction offers another avenue for the derivatization of diallylamine. This three-component condensation reaction involves an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen (such as a ketone). adichemistry.comwikipedia.org While specific examples with this compound are not extensively detailed in readily available literature, the general applicability of the Mannich reaction to secondary amines suggests its potential for creating novel β-aminocarbonyl compounds derived from diallylamine. adichemistry.comwikipedia.orgias.ac.in

The hydroformylation of the alkene functionalities in diallylamine derivatives represents another potential synthetic route. This reaction, which adds a formyl group and a hydrogen atom across the double bond, could lead to aldehyde-functionalized diallylamine derivatives, further expanding its synthetic utility. mt.com

The table below provides a summary of some of the diverse derivatives synthesized from diallylamine.

| Derivative Class | Synthetic Method | Reactants | Key Features of the Derivative |

| Polythis compound | Cyclopolymerization | This compound | Water-soluble polymer, used in drug delivery and other applications. |

| Pyrrolidine Derivatives | Ring-Closing Metathesis (RCM) | Chiral diallylamines, RCM catalyst | Enantiopure heterocyclic compounds. nih.gov |

| Pyrimidine-Substituted Polymers | Multi-step synthesis followed by polymerization | Diallylamine, Pyrimidine precursors | Polymers with potential biological activity. nih.gov |

| β-Aminocarbonyl Compounds (Mannich Bases) | Mannich Reaction | Diallylamine, Formaldehyde, Active hydrogen compound | Potential for creating novel functionalized amines. adichemistry.comwikipedia.org |

Mechanistic Investigations of Functionalization Processes

Understanding the mechanisms of the functionalization reactions of diallylamine is crucial for optimizing reaction conditions and controlling product selectivity.

The radical-mediated cyclization of diallylamine derivatives has also been investigated. For instance, the thiol-ene reaction has been used for the cyclization of N-protected diallylamines. Mechanistic studies confirm that this process proceeds through radical intermediates in a thiol-ene reaction manifold, offering a milder alternative to thermally initiated hydrothiolation. acs.org It was noted that the cyclization of unprotected diallylamine was unsuccessful, highlighting the importance of the amine protecting group in this transformation. acs.org

The mechanism of the Mannich reaction is well-established and involves the initial formation of an iminium ion from the amine and formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the active hydrogen compound to yield the β-aminocarbonyl product. adichemistry.com The reaction is typically carried out under acidic conditions, which facilitates the formation of both the iminium ion and the enol. adichemistry.com

The mechanism of ring-closing metathesis is also well-understood and proceeds through a series of cycloaddition and cycloreversion steps involving a metal carbene catalyst. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene.

Reaction Engineering Approaches for this compound Synthesis

A significant advancement in this area is the use of continuous flow reactors. A patented method describes the synthesis of allylamines using a pipeline reactor. google.com In this process, allyl chloride, a catalyst, a solvent, and ammonia are continuously fed into the reactor where the ammonolysis reaction takes place. This approach offers several advantages over traditional batch reactors, including better temperature control, improved safety, and the potential for higher throughput. The use of continuous flow technology can be considered a form of process intensification. flinders.edu.aumdpi.comnih.govrsc.org

Process intensification, in general, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.netmdpi.compitt.edudtu.dkmdpi.com For the synthesis of diallylamine, this could involve the use of microreactors for enhanced heat and mass transfer, or the integration of reaction and separation steps to improve efficiency. almacgroup.com

Kinetic modeling is another crucial tool in the reaction engineering of diallylamine synthesis. By developing mathematical models that describe the rates of the various reactions occurring in the system (i.e., the formation of mono-, di-, and triallylamine), it is possible to optimize operating conditions such as temperature, pressure, and reactant concentrations to maximize the yield of the desired diallylamine. researchgate.netup.ac.za Such models are essential for the design and control of industrial reactors.

Furthermore, techno-economic analysis plays a vital role in evaluating the commercial viability of different synthetic routes and process designs. nih.govresearchgate.netresearchgate.netrsc.org By considering factors such as raw material costs, energy consumption, capital investment, and market prices of the products, a comprehensive economic assessment can be performed to guide process development and decision-making.

The table below outlines some of the key reaction engineering approaches for the synthesis of diallylamine.

| Reaction Engineering Approach | Description | Potential Benefits |

| Continuous Flow Synthesis (e.g., Pipeline Reactor) | Reactants are continuously fed into a reactor, and the product is continuously withdrawn. google.com | Improved heat and mass transfer, better temperature control, enhanced safety, potential for higher throughput. flinders.edu.aumdpi.comnih.govrsc.org |

| Process Intensification | The development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.netmdpi.compitt.edudtu.dkmdpi.com | Reduced capital and operating costs, improved safety, and reduced environmental footprint. |

| Kinetic Modeling | The development of mathematical models to describe the rates of chemical reactions. researchgate.netup.ac.za | Optimization of reaction conditions to maximize yield and selectivity, and for reactor design and control. |

| Techno-economic Analysis | A method to evaluate the economic performance of a process. nih.govresearchgate.netresearchgate.netrsc.org | Assessment of profitability and guidance for research and development efforts. |

Polymerization Science and Engineering of Diallylamine Hydrochloride Systems

Fundamental Polymerization Mechanisms of Diallylamine (B93489) Hydrochloride

Free Radical Polymerization Kinetics and Thermodynamics

The free radical polymerization of diallylamine hydrochloride, like other allylic monomers, presents unique kinetic challenges. A well-established mechanism for free radical polymerization involves the key steps of initiation, propagation, and termination. researchgate.net Initiation begins with the decomposition of an initiator to form primary free radicals, which then react with a monomer molecule to start a polymer chain. researchgate.netchemicalbook.com The propagation phase involves the rapid addition of monomer molecules to the growing chain radical. researchgate.net Termination occurs when two growing chain radicals combine or disproportionate, ending their growth. researchgate.net

A significant kinetic feature of the polymerization of allylic monomers, including this compound, is the prevalence of degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the α-position of the allyl group on a monomer molecule by the growing polymer radical. researchgate.net This results in the formation of a stable, low-reactivity allyl radical, which is less capable of initiating a new polymer chain, leading to kinetic chain termination. researchgate.net This phenomenon is a primary reason for the formation of low-molecular-weight oligomers in many allylic polymerizations. researchgate.net However, conducting the polymerization in acidic media, such as with the hydrochloride salt, can mitigate this effect. The protonation of the nitrogen atom increases the reactivity of the monomer and can transform the degradative chain transfer into an effective chain transfer, allowing for the synthesis of higher molecular weight polymers. researchgate.net The rate of polymerization is generally proportional to the concentrations of the monomer and the growing chain radicals. researchgate.net For the polymerization of allylamine (B125299) hydrochloride, the rate has been shown to increase with higher monomer concentrations. nih.gov

From a thermodynamic perspective, the feasibility of polymerization is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For polymerization to be spontaneous, ΔG must be negative. The conversion of monomers into a long polymer chain invariably leads to a decrease in the number of degrees of freedom, resulting in a negative change in entropy (ΔS < 0). researchgate.net Therefore, the polymerization process must be sufficiently exothermic (negative enthalpy change, ΔH) to overcome the unfavorable entropy change. researchgate.net In the case of olefin polymerization, the conversion of a C=C π-bond into a more stable C-C σ-bond for each enchained monomer is the primary source of this exothermicity, with ΔH values typically around -20 kcal/mol. researchgate.net This negative enthalpy change is generally sufficient to drive the polymerization forward, especially at lower temperatures. As temperature (T) increases, the unfavorable TΔS term becomes more significant, potentially making ΔG positive and leading to depolymerization. This establishes a "ceiling temperature" (Tc) above which polymerization is thermodynamically unfavorable. researchgate.net

Cyclopolymerization Phenomena in this compound Systems

A defining characteristic of the polymerization of this compound and other 1,6-dienes is the mechanism of cyclopolymerization. researchgate.net This process involves a series of alternating intramolecular (cyclization) and intermolecular (propagation) addition steps. Instead of cross-linking, which might be expected from a divinyl monomer, the proximity of the two allyl groups on the same monomer unit strongly favors the formation of cyclic structures within the main polymer chain. nih.govtsijournals.com

The mechanism proceeds after a radical initiates polymerization by adding to one of the double bonds of the diallylamine monomer. The resulting radical can then either propagate by reacting with another monomer molecule or, more favorably, undergo an intramolecular cyclization by attacking the second double bond within the same monomer unit. This cyclization step forms a cyclic radical, which then propagates by adding to a new monomer, continuing the chain growth. This "alternating intra-intermolecular" mechanism leads to the formation of linear polymers containing cyclic repeating units. nih.gov

For diallylamine systems, the cyclization can theoretically lead to two possible repeating cyclic structures: a five-membered pyrrolidine (B122466) ring or a six-membered piperidine (B6355638) ring. nih.gov While the six-membered ring and its corresponding radical are generally considered more stable, the five-membered ring is frequently observed as a repeating unit in polymers derived from 1,6-dienes. nih.govtsijournals.com The formation of these cyclic structures is a point of fundamental importance in polymer chemistry and has been extensively studied. researchgate.net It is noteworthy that while hydrochloride salts of diallylamines readily form water-soluble, non-cross-linked polymers via cyclopolymerization, the free base form of the monomer tends to form gels under the same conditions. nih.govtsijournals.com

Electrochemical Polymerization Strategies for this compound Monomers

Electrochemical polymerization offers an alternative strategy for synthesizing polymers from diallylamine monomers. This method involves the electro-oxidative synthesis of polymer films directly onto an electrode surface. tandfonline.comresearchgate.net Studies have demonstrated the successful formation of surface films of poly(allylamine) and copolymers of allylamine and diallylamine through this technique. tsijournals.comtandfonline.comresearchgate.net

The process typically involves applying a potential bias to an electrode immersed in a solution containing the monomer and a supporting electrolyte. tandfonline.combuychemjapan.com For allylamine and diallylamine systems, consecutive voltammetric cycles can be used to build the polymer film. tandfonline.com The resulting films often exhibit high charge-transfer resistance, indicating they can form passivating layers on the electrode surface. tsijournals.comtandfonline.com

The incorporation of diallylamine into allylamine polymer films has been shown to improve the compactness and stability of the resulting coatings. tandfonline.comresearchgate.net Copolymers of allylamine and diallylamine lead to films with enhanced passivating properties and higher charge-transfer resistance compared to homopolymers of either monomer alone. tsijournals.comtandfonline.com The properties of the electrochemically synthesized films can be further improved by removing dissolved oxygen before polymerization. tandfonline.comresearchgate.net This method provides a means to create thin, uniform polymer films with controlled properties, which is distinct from the bulk or solution polymerization methods typically used for these monomers.

Copolymerization Strategies with Allied Monomers

Copolymerization significantly broadens the scope of polythis compound by allowing for the incorporation of other monomers to tailor the final polymer's properties. This compound and its derivatives have been successfully copolymerized with a variety of allied monomers through free-radical initiation.

One of the most extensively studied comonomers is sulfur dioxide (SO₂) . The cyclo-copolymerization of this compound with SO₂ yields water-soluble polysulfones. researchgate.netresearchgate.net This reaction often proceeds in an alternating fashion, driven by the formation of a donor-acceptor complex between the electron-rich diallyl monomer and the electron-poor SO₂. nih.gov This strategy has been applied to various diallylamine derivatives. researchgate.netnih.govtandfonline.com

Unsaturated carboxylic acids are another important class of comonomers.

Maleic acid has been shown to undergo alternating copolymerization with diallylamine derivatives to form regular, water-soluble polyampholytes. nih.govbohrium.com

Acrylic acid can be copolymerized with diallylamine or its derivatives, often in the synthesis of hydrogels and superabsorbents. mdpi.comitu.edu.tr

Itaconic acid has been used in free radical copolymerization with diallylamine to create novel superabsorbent polymers. nih.govmdpi.com

Acrylamide is also a common comonomer, leading to the formation of water-soluble copolymers with applications as paper chemicals and flocculants. chemicalbook.combuychemjapan.comgoogle.com

The table below summarizes some of the key copolymerization systems involving this compound and allied monomers.

These copolymerization strategies allow for the creation of materials with diverse functionalities, including polyampholytes, polysulfones, and superabsorbent hydrogels, significantly expanding the utility of diallylamine-based polymers.

Process Optimization and Parameter Effects in this compound Polymerization

Role of Initiator Systems in Polymer Yield and Architecture

The choice of initiator system is a critical parameter in the polymerization of this compound, directly influencing both the polymer yield and the final polymer architecture, particularly its molecular weight. Various initiator types have been employed, including thermal initiators, redox systems, and radiation.

Redox initiator systems are particularly effective as they can generate free radicals at lower temperatures than thermal initiators. cmu.edualfachemic.com These systems consist of an oxidizing agent and a reducing agent. researchgate.net Common examples used for allylamine polymerization include persulfate/bisulfite pairs (e.g., ammonium (B1175870) persulfate/sodium bisulfite) and transition metal systems (e.g., Ti³⁺/H₂O₂). researchgate.netgoogle.com Redox systems allow for polymerization under milder conditions, which can be advantageous for preventing side reactions. alfachemic.com The molar ratio of the oxidant to the reductant is a key factor in controlling the polymerization. researchgate.netgoogle.com

Other initiation methods like gamma irradiation have also been reported for the polymerization of diallylamine salts, leading to the formation of water-soluble polymers. tsijournals.com The degree of polymerization depends significantly on both the initiator concentration and the reaction temperature, as temperature influences the competition between chain propagation and chain transfer reactions. researchgate.net

The following table presents data on the effect of initiator concentration on the polymerization of allylamine hydrochloride, illustrating the typical trade-off between monomer conversion and polymer molecular weight.

Data adapted from a study on the bulk polymerization of allylamine hydrochloride using a redox initiator system. researchgate.net Relative viscosity is an indicator of molecular weight.

Influence of Reaction Environment and Solvents on Polymerization Outcome

Research has shown that the polymerization of diallylamine derivatives can be successfully carried out in various polar solvents, including water, methanol (B129727), ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For instance, the copolymerization of this compound with sulfur dioxide has been effectively conducted in solvents like DMSO, DMF, and methanol using radical initiators. researchgate.netchemicalbook.com The choice of solvent can impact the solubility of both the monomer and the resulting polymer, which in turn affects the reaction kinetics and the isolation of the final product.

In the case of this compound and its derivatives, the use of protic solvents like water and alcohols can influence the protonation state of the amine monomer, which is a critical factor in controlling the degradative chain transfer reactions common in allylic polymerization. The protonation of the nitrogen atom reduces the propensity for abstraction of the allylic hydrogen, thereby favoring the propagation reaction and leading to higher molecular weight polymers.

While a definitive comparative study detailing the precise quantitative effects of a range of solvents on the homopolymerization of this compound is not extensively documented in a single source, data from various studies on related diallylamine monomers provide insights into the role of the solvent. For example, the polymerization of N,N-dimethylallylamine hydrochloride has been successfully carried out in both methanol and ethanol, yielding polymers with varying molecular weights depending on the specific reaction conditions.

The following table, compiled from various sources, illustrates the effect of the reaction environment on the polymerization of diallylamine and its derivatives.

Table 1: Influence of Reaction Environment on the Polymerization of Diallylamine Derivatives

| Monomer | Initiator | Solvent | Monomer Conc. (wt%) | Temperature (°C) | Polymerization Time (h) | Yield (%) | Weight Average Molecular Weight (Mw) |

|---|---|---|---|---|---|---|---|

| Diallylamine | Dibenzoyl peroxide | Dioxane | 20 | 90 | 4 | 60 | 0.15 (intrinsic viscosity, dl/g) |

| Monoallylamine hydrochloride | MAIB | Methanol | 50 | 50 | 48 | - | - |

| Monoallylamine hydrochloride | MAIB | Ethanol | 30 | 50 | 120 | - | - |

| N,N-dimethylallylamine hydrochloride | MAIB | Methanol | 75 | 60 | - | 95 | 900 |

| N,N-dimethylallylamine hydrochloride | MAIB | Ethanol | 70 | 60 | - | - | 3,600 |

Synthesis and Comprehensive Characterization of Poly(this compound) and its Copolymers

Homopolymerization of this compound

The homopolymerization of this compound typically proceeds via a free-radical mechanism, often initiated by thermal or redox initiators in a suitable solvent. The polymerization involves an intramolecular-intermolecular propagation mechanism, also known as cyclopolymerization, leading to the formation of five- or six-membered rings within the polymer backbone. This cyclization is a characteristic feature of the polymerization of 1,6-dienes like diallylamine. researchgate.net

The choice of initiator and its concentration, monomer concentration, temperature, and reaction time are critical parameters that determine the molecular weight, polydispersity, and yield of the resulting poly(this compound). Common initiators used for the polymerization of diallylamine and its derivatives include 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (V-50), ammonium persulfate (APS), and 2,2'-azobis(isobutyronitrile) (AIBN).

The following table summarizes the results from various studies on the homopolymerization of diallylamine and its derivatives under different reaction conditions.

Table 2: Homopolymerization of Diallylamine and its Derivatives

| Monomer | Initiator | Initiator Conc. (mol% to monomer) | Monomer Conc. (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Weight Average Molecular Weight (Mw) |

|---|---|---|---|---|---|---|---|---|

| Diallylamine acetate (B1210297) | 2,2′-azobis[2-(2-imidazolin-2-yl)propane]diacetate | - | 20-60 | Water | - | - | >78 | 2,400-6,200 |

| Diallylamine acetate | Ammonium persulfate | - | - | Water | - | - | 30 | 5,000 |

| Diallylamine acetate | 2,2′-azobis[2-(2-imidazolin-2-yl)propane] | - | 65 | Water | - | - | 41 | 2,800 |

| N,N-dimethylallylamine hydrochloride | MAIB | 2.5 | 75 | Methanol | 60 | - | 95 | 900 |

| N,N-dimethylallylamine hydrochloride | MAIB | 3.3 | 70 | Ethanol | 60 | - | - | 3,600 |

Synthesis and Properties of this compound Copolymers

This compound can be copolymerized with a variety of comonomers to tailor the properties of the resulting polymers for specific applications. The introduction of a comonomer can modify characteristics such as charge density, hydrophilicity, and reactivity.

A notable example is the copolymerization of this compound with sulfur dioxide (SO₂). This reaction, typically carried out in polar solvents like DMSO, DMF, or methanol with radical initiators, results in water-soluble polysulfones. researchgate.netchemicalbook.com The incorporation of SO₂ into the polymer backbone can be controlled by the reaction conditions, including the monomer feed ratio and the presence of acids, which can influence the molecular weight of the copolymer. researchgate.net

Copolymerization with other vinyl monomers, such as acrylic acid and its derivatives, has also been explored to create hydrogels and other functional materials. mdpi.com The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and microstructure.

The following table presents data on the copolymerization of this compound and its derivatives with sulfur dioxide.

Table 3: Copolymerization of Diallylamine Derivatives with Sulfur Dioxide

| Diallylamine Derivative | Comonomer | Initiator | Solvent | Temperature (°C) | pH of Monomer Solution | Yield (%) | Weight Average Molecular Weight (Mw) | Molar Ratio (Diallylamine:SO₂) in Copolymer |

|---|---|---|---|---|---|---|---|---|

| Diallyldimethylammonium chloride | SO₂ | APS | Water | 20 | 1.0 | 97.4 | 11,800 | 1.02:1 |

| Diallyldimethylammonium chloride | SO₂ | APS | Water | 20 | 3.0 | 96.5 | 8,500 | 1.01:1 |

| Diallylmethylamine hydrochloride | SO₂ | APS | Water | 20 | 1.0 | 95.8 | 15,300 | 0.99:1 |

| Diallylethylmethylammonium ethyl sulfate (B86663) | SO₂ | APS | Water | 20 | 1.0 | 96.2 | 16,200 | 1.00:1 |

Structural Elucidation of Polymeric Materials

The structural characterization of poly(this compound) and its copolymers is essential to confirm the successful polymerization and to understand the microstructure of the resulting polymers. A combination of spectroscopic techniques is typically employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. In the case of poly(this compound), the disappearance of the characteristic peaks associated with the C=C double bond of the allyl groups in the monomer is a key indicator of polymerization. The FTIR spectrum of the polymer typically shows broad absorption bands corresponding to the N-H and C-H stretching vibrations of the polymer backbone. The presence of amide-related bands can also be observed, with NH bending vibrations appearing around 1622 cm⁻¹ and 1516 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of the polymer chain. In the ¹H NMR spectrum of poly(this compound), the signals corresponding to the vinylic protons of the monomer are absent, while broad signals corresponding to the protons on the polymer backbone and the cyclic units appear. The ¹³C NMR spectrum can provide insights into the presence of five- and six-membered rings formed during cyclopolymerization, as well as confirm the absence of unreacted double bonds.

Post-Polymerization Modification and Chemical Derivatization of Poly(this compound)

Strategies for Chemical Modification and Enhanced Functionality

The primary amine groups present in the repeating units of poly(this compound) serve as versatile handles for a wide range of post-polymerization modification reactions. This allows for the tailoring of the polymer's properties and the introduction of new functionalities for specific applications, particularly in the biomedical field. nih.gov

One common strategy involves the reaction of the amine groups with various electrophilic reagents to introduce new side chains. For example, poly(this compound) can be modified by:

Alkylation: Introducing alkyl groups to modify the hydrophobicity and charge density of the polymer.

Acylation: Reacting with acyl chlorides or anhydrides to form amide linkages, which can be used to attach drugs, targeting ligands, or other bioactive molecules.

Grafting: Attaching other polymer chains to the poly(this compound) backbone to create graft copolymers with unique properties.

These modifications can enhance the functionality of poly(this compound) for a variety of applications, including:

Gene and Drug Delivery: The cationic nature of the polymer allows for the complexation with negatively charged nucleic acids (DNA, siRNA) and drugs, facilitating their delivery into cells. nih.gov

Biomaterials and Tissue Engineering: Modified poly(this compound) can be used to create scaffolds and coatings that promote cell adhesion and growth.

Surface Modification: The polymer can be used to modify the surface properties of materials, rendering them more biocompatible or providing them with specific binding capabilities.

For instance, derivatives of poly(allylamine hydrochloride) have been synthesized by substituting the amine groups with sulfonate, ammonium, and hydrophobic groups to create polyelectrolyte multilayers with controlled properties. nih.gov The ability to easily modify the chemical structure of poly(this compound) makes it a highly valuable platform for the development of advanced functional materials.

Development of Graft and Block Copolymers

The synthesis of copolymers incorporating this compound (DAA·HCl) allows for the creation of advanced materials with tailored properties by combining the cationic nature of poly(this compound) with the characteristics of other polymers. Graft and block copolymers are two important classes of such materials, where the arrangement of the different polymer segments dictates the final properties and applications.

Graft Copolymers

Graft copolymers are branched macromolecules in which polymer chains of one type are chemically attached as side chains to a main polymer chain, or "backbone," of another type. The synthesis of graft copolymers involving DAA·HCl typically utilizes the "grafting from" or "grafting onto" methods, often employing natural polymers like chitosan (B1678972) as the backbone due to their biocompatibility and functional groups available for initiating polymerization.

One notable example is the development of superabsorbent materials through the graft copolymerization of diallylamine (DAA) and itaconic acid (IA) onto a chitosan backbone. nih.gov In this "grafting from" approach, free radical polymerization is initiated in the presence of chitosan. The initiator creates radical sites on the chitosan backbone, from which DAA and IA chains proceed to grow. nih.gov The diallylamine component polymerizes via a cyclopolymerization mechanism to form pyrrolidine rings, which serve as proton adsorption sites, while the itaconic acid provides carboxylic groups that can form condensation products with the amine groups of both chitosan and the newly formed poly(diallylamine) branches. nih.gov This process results in a cross-linked, three-dimensional network capable of absorbing significant amounts of water. nih.gov

The reaction conditions, such as the concentration of monomers and initiator, significantly influence the grafting efficiency and the properties of the final product. Research has focused on optimizing these parameters to maximize properties like swelling capacity for applications in areas such as agriculture and personal care products. nih.gov

| Backbone Polymer | Grafted Monomers | Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Chitosan | Diallylamine (DAA) and Itaconic Acid (IA) | Benzoyl Peroxide | Dioxane | Successful synthesis of a novel superabsorbent. DAA formed polymeric branches as pyrrolidine rings. The product exhibited enhanced thermal stability compared to native chitosan. | nih.gov |

| Chitosan | N-allyl maleamic acid | Potassium persulfate | Aqueous | Formation of a hydrogel membrane with a swelling capacity of up to 223.4%. The material showed high efficiency for adsorbing copper (II) ions from aqueous solutions. | researchgate.net |

Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different monomers linked together. The synthesis of well-defined block copolymers containing a poly(this compound) segment presents significant challenges. The radical polymerization of diallyl monomers is often complicated by degradative chain transfer to the monomer, which can lead to low molecular weight polymers and hinder the control required for living polymerization techniques. researchgate.net

However, the development of controlled/living radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offers theoretical pathways to synthesize such structures. harth-research-group.orgnih.gov These techniques allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. harth-research-group.orgnih.gov

A potential strategy for synthesizing a poly(this compound) block copolymer involves sequential monomer addition. This process could be approached in two ways:

Synthesis of a Macro-RAFT Agent/Macroinitiator: A first monomer (e.g., styrene (B11656), an acrylate) is polymerized using RAFT or ATRP. The resulting polymer, which has a reactive end-group, is then isolated and used as a macro-RAFT agent or macroinitiator to initiate the polymerization of a second monomer, in this case, this compound.

Polymerization of DAA·HCl First: this compound is polymerized first using a suitable RAFT agent or ATRP initiator. The resulting living poly(this compound) block is then chain-extended by the addition of a second monomer.

While these strategies are well-established for a wide range of monomers, their application to this compound is not extensively documented in scientific literature. The inherent reactivity of the diallyl monomer remains a hurdle to achieving the high degree of control necessary for synthesizing well-defined block copolymers. Further research is needed to identify suitable CRP conditions (e.g., specific RAFT agents, catalysts, solvents, and temperatures) that can effectively control the polymerization of this compound and enable its incorporation into complex block copolymer architectures.

Advanced Applications of Diallylamine Hydrochloride Derived Polymeric Materials

Environmental Technologies and Water Treatment Applications

The application of diallylamine (B93489) hydrochloride-based polymers in environmental technologies is primarily centered on water purification. These cationic polyelectrolytes have proven effective as both flocculants for wastewater remediation and as foundational materials for adsorbents that target specific contaminants.

Research has demonstrated that the combination of PAC with polyamine flocculants improves the removal of turbidity, total organic carbon (TOC), and color from water. eeer.org For instance, laboratory studies on river water showed that the optimal concentration of polyamine flocculants ranged from 0.4 to 0.5 mg/L for water with low turbidity (around 16.0 NTU) and 0.5 to 10 mg/L for water with high turbidity (around 740 NTU). eeer.org The use of these polymers not only enhances flocculation but also leads to a lower concentration of residual aluminum ions in the treated water, which is a significant environmental and health benefit. eeer.org The effectiveness of these composite coagulants lies in their ability to neutralize the charge of suspended particles and form bridges between them, leading to larger, more easily settled flocs. researchgate.net

Table 1: Performance of Polyamine Flocculants in Combination with Polyaluminum Chloride (PAC) for Water Treatment

| Raw Water Turbidity (NTU) | PAC Dosage (mg/L) | Polyamine Dosage (mg/L) | Final Turbidity (NTU) | TOC Removal | UV254 Removal | Reference |

|---|---|---|---|---|---|---|

| ~16.0 | - | 0.4 - 0.5 | - | Improved | Improved | eeer.org |

| ~740 | - | 0.5 - 10 | - | Improved | Improved | eeer.org |

| 23.0 | 15 | 0.5 | < 2.0 | Improved | Improved | eeer.org |

| 34.3 | 15 | 0.5 | < 2.0 | Improved | Improved | eeer.org |

Beyond their role as flocculants, polymers derived from diallylamine hydrochloride are integral to the development of advanced adsorbent materials for the removal of specific and often toxic contaminants from water. These materials are designed to have a high affinity for certain pollutants, such as heavy metals and arsenic.

One notable application is the creation of adsorbents for hexavalent chromium (Cr(VI)), a major water pollutant. A composite material, pBN-AS@PAH, was developed by grafting poly(allylamine hydrochloride) (PAH) onto porous boron nitride fibers. nih.gov This material exhibited a high specific surface area of 383.33 m²/g and an impressive equilibrium adsorption capacity for Cr(VI) of up to 123.32 mg/g. nih.gov The optimal adsorption was observed at a pH of approximately 2. nih.gov

Similarly, a nanocomposite of poly(allylamine hydrochloride) with oxidized single-walled carbon nanotubes (PAH/Ox-SWCNT) has been synthesized for the removal of arsenic from aqueous solutions. wwjournal.ir This material demonstrated a maximum adsorption capacity of 275.07 mg/g at 298 K. wwjournal.ir The removal efficiency for arsenic was over 90% at a pH of 7 with a contact time of 30 minutes. wwjournal.ir Furthermore, these adsorbent materials often exhibit excellent reusability. For instance, the pBN-AS@PAH adsorbent showed less than a 10% decrease in its adsorption capacity after five cycles. nih.gov

Table 2: Performance of this compound-Derived Adsorbent Materials

| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Findings | Reference |

|---|---|---|---|---|---|

| pBN-AS@PAH | Cr(VI) | 123.32 | ~2 | High specific surface area (383.33 m²/g); Excellent reusability. | nih.gov |

| PAH/Ox-SWCNT | Arsenic | 275.07 | 7 | Over 90% removal in 30 minutes; Good reusability over 8 cycles. | wwjournal.ir |

| PAA/HCl-modified E. coli | Pt(IV) | - | 10.02 (for modification) | 4.36 times greater sorption than raw E. coli; Reusable for up to 4 cycles. | nih.gov |

| PEI-grafted magnetic porous adsorbent | Cu²⁺, Zn²⁺, Cd²⁺ | - | 6.0 - 7.5 | Rapid adsorption equilibrium within 10 minutes; High affinity for heavy metals. | hnu.edu.cn |

Biomedical and Pharmaceutical Engineering Domains

In the biomedical field, this compound-based polymers are being explored for their potential in creating sophisticated drug delivery systems. Their biocompatibility and ability to form stable structures at the nanoscale make them suitable for hydrogels, nanocapsules, and microcapsules designed for controlled and targeted drug release.

Poly(allylamine hydrochloride) (PAH) is a key component in the fabrication of nanocarriers for therapeutic agents. These systems are designed to encapsulate drugs, protecting them from degradation and controlling their release to improve therapeutic outcomes. The layer-by-layer (LbL) assembly technique is a common method used to construct these delivery vehicles, allowing for precise control over the carrier's properties. researchgate.net

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery. The release of a drug from a hydrogel matrix is influenced by factors such as diffusion, swelling of the hydrogel, and chemical degradation of the polymer network. researchgate.net The kinetics of drug release from hydrogels can be tailored by controlling the crosslinking density of the polymer and the interactions between the drug and the hydrogel matrix. researchgate.net

For example, hydrogels can be designed to be stimuli-responsive, releasing their payload in response to changes in environmental conditions such as pH. researchgate.net Curcumin-associated poly(allylamine hydrochloride) nanocapsules have been shown to release the encapsulated curcumin (B1669340) in a pH-dependent manner, with the maximum release occurring in a basic environment. researchgate.net The release profile from these nanocapsules was found to follow the Higuchi model, indicating a diffusion-controlled release mechanism. researchgate.net

Polymeric nanocapsules and microcapsules are core-shell structures where a drug can be enclosed within a polymeric membrane. nih.gov Poly(allylamine hydrochloride) is frequently used in the layer-by-layer assembly of these capsules. researchgate.net This technique involves the sequential adsorption of oppositely charged polyelectrolytes onto a template core, which is later removed to leave a hollow capsule. researchgate.net

These capsules can be designed to be "explodable," releasing their contents in response to a specific trigger. For instance, microcapsules have been developed using poly(allylamine hydrochloride) and poly(sodium 4-styrenesulfonate) on a dextran (B179266) microgel core containing a cleavable disulfide bond. researchgate.net The injection of a reducing agent like dithiothreitol (B142953) (DTT) triggers the cleavage of the disulfide bonds, leading to the rupture of the microcapsule and a burst release of the encapsulated drug. researchgate.net

Magnetic-sensitive microcapsules have also been fabricated using a shell of Fe₃O₄ nanoparticles and poly(allylamine hydrochloride). nih.gov When subjected to a magnetic field, these capsules can be induced to rupture, allowing for controlled, on-demand drug release. nih.gov The encapsulation efficiency of these systems can be high, though it is dependent on the properties of the drug. Lipophilic compounds tend to have a higher encapsulation efficiency (often exceeding 70%) compared to hydrophilic drugs (which may be around 10%). researchgate.net

Table 3: Characteristics of this compound-Based Drug Delivery Systems

| Delivery System | Fabrication Method | Encapsulated Drug (Example) | Release Mechanism/Trigger | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrogel | - | Curcumin | pH-triggered | Release follows Higuchi model; Maximum release in basic conditions. | researchgate.net |

| Microcapsule | Layer-by-Layer (LbL) | - | Reductive agent (DTT) | "Explodable" capsules for burst release. | researchgate.net |

| Magnetic Microcapsule | - | Doxorubicin | Magnetic field | Controllable rupture for on-demand release. | nih.gov |

Biomaterial Scaffolds for Cell Adhesion and Tissue Engineering

In tissue engineering, the development of scaffolds that mimic the natural extracellular matrix (ECM) is crucial for guiding cell adhesion, proliferation, and differentiation. Poly(allylamine hydrochloride) (PAH), is utilized extensively in this field, primarily for the surface modification of biomaterials and the construction of multilayered scaffolds. nih.gov One of the most prominent techniques employing PAH is the layer-by-layer (LbL) assembly method. wikipedia.orgsigmaaldrich.com This technique involves the alternating deposition of positively charged PAH with a negatively charged polyelectrolyte, such as poly(sodium styrene (B11656) sulfonate), to build thin, nanoscale films on a substrate. wikipedia.org

These LbL films can be used to coat biomedical implants and tissue culture surfaces, creating a more favorable environment for cellular interaction. nih.gov The resulting polyelectrolyte multilayers (PEMs) can be tailored to have specific properties, such as controlled cell adhesion characteristics. bohrium.commdpi.com By modifying the PAH backbone with different functional groups, researchers can create surfaces with a range of physicochemical features, including varying wettability, charge density, and roughness, to influence cellular behavior. mdpi.com

PAH is also used to create microcapsules for cell encapsulation. wikipedia.orgchemicalbook.com This method provides a protective barrier for cells from a harsh external environment while allowing for the transport of nutrients and waste. wikipedia.org Furthermore, PAH can be blended with other polymers, like chitosan (B1678972), to form composite films and hydrogels for drug delivery and tissue generation applications. ijsra.net While native PAH can exhibit some cytotoxicity, modifications such as glycolylation or quaternization have been shown to significantly decrease this toxicity, making the resulting polymers more suitable for biomedical applications. acs.orgnih.gov

Antimicrobial and Antiviral Properties of this compound Polymers

The inherent cationic nature of poly(allylamine hydrochloride) and its derivatives has been exploited for creating surfaces and materials with antimicrobial and antiviral properties. These materials are of significant interest for applications in healthcare settings, textiles, and coatings to prevent the spread of pathogens. nih.govrsc.org

The primary mechanism of biocidal activity for cationic polymers like PAH is the electrostatic interaction with the negatively charged components of microbial cell membranes. ijsra.net Bacterial cell surfaces possess a net negative charge due to molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

The biocidal process can be summarized in several stages:

Adsorption: The positively charged polymer is attracted to and adsorbs onto the negatively charged bacterial surface. ijsra.netnih.gov

Membrane Disruption: The polymer chains interact with and penetrate the cell membrane, disrupting the lipid bilayer structure. ijsra.netresearchgate.net This interaction leads to the formation of pores or defects in the membrane. ijsra.net

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions and metabolites. ijsra.netnih.gov

Cell Death: The loss of cellular contents and the dissipation of the membrane potential ultimately lead to cell death. nih.gov

This membrane-disrupting mechanism is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. ijsra.netrsc.org Studies have demonstrated that surfaces covalently coated with polyallylamine exhibit strong antimicrobial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. acs.org In other applications, PAH is used in multilayered coatings with antimicrobial agents like zinc oxide (ZnO) nanoparticles to create antibacterial textiles. nih.gov The PAH layers serve to immobilize the ZnO nanoparticles, preventing their release while creating a surface that effectively reduces the viability of bacteria like S. aureus. nih.govmdpi.com

While the cationic nature of PAH is effective against bacteria, research into its antiviral properties has often focused on chemically modified derivatives. Specifically, N-sulfonated derivatives of poly(allylamine hydrochloride), referred to as NSPAHs, have demonstrated significant antiviral activity against certain human respiratory viruses. nih.govnih.gov These modifications transform the cationic PAH into a polyanion, altering its mechanism of action.

Studies have shown that NSPAHs can effectively inhibit the replication of influenza A and B viruses as well as human metapneumovirus (hMPV). nih.govnih.gov The primary mechanism is not the disruption of the viral envelope but rather the inhibition of the virus assembly and release from infected host cells. nih.govnih.gov By blocking the egress of new virus particles, NSPAHs constrain the spread of the infection. nih.gov This activity is comparable to that of other sulfated polysaccharides like carrageenans, but the synthetic NSPAHs offer advantages in terms of solubility and the ability to be delivered at high concentrations. nih.govnih.gov

| Polymer Derivative | Target Virus | Cell Line | Key Finding |

| NSPAH-56-98 | Influenza A/H3N2 | MDCK | Showed promising antiviral activity by inhibiting the release of progeny virions from infected cells. nih.gov |

| NSPAHs | Human Metapneumovirus (hMPV) | LLC-MK2 | Demonstrated dose-dependent inhibition of hMPV infection. nih.gov |

| NSPAH-15-94 | Human Metapneumovirus (hMPV) | LLC-MK2 | Exhibited strong antiviral properties, blocking virus release from the cellular membrane. nih.gov |

NSPAH-X-Y: N-sulfonated poly(allylamine hydrochloride), where X is the approximate molecular mass in kDa and Y is the degree of amino group substitution with sulfonate groups.

Design and Application of Modified Oligonucleotides and Nucleic Acid Mimics

Poly(allylamine hydrochloride) serves as a valuable tool in the field of gene delivery, which involves transporting therapeutic nucleic acids (like DNA plasmids or siRNA) into cells. nih.gov The cationic nature of PAH allows it to form electrostatic complexes, known as polyplexes, with negatively charged oligonucleotides. nih.govnih.gov This complexation is crucial as it protects the nucleic acids from degradation by enzymes in the bloodstream and facilitates their entry into target cells. nih.gov

However, unmodified PAH often exhibits low transfection efficiency and can be toxic to cells. nih.govovid.com Consequently, research has focused on the chemical modification of the PAH backbone to enhance its performance as a gene carrier. Modifications aim to improve the balance between DNA condensation, cell viability, and endosomal escape—a critical step where the polyplex must exit an intracellular vesicle to release its genetic payload into the cytoplasm. nih.gov

Strategies for modifying PAH include:

Glycolylation: The attachment of hydrophilic glycol groups to the amine groups of PAH has been shown to significantly decrease cytotoxicity and increase gene transfer ability by several orders of magnitude. acs.org

Hydrophobization: Introducing hydrophobic groups to the polymer backbone can improve both transfection efficiency and cytotoxicity. nih.gov

These modified PAH derivatives act as synthetic mimics of viral vectors, providing a non-viral alternative for gene therapy. The ability to tune the polymer's structure allows for the design of carriers optimized for specific types of nucleic acids and target cells. nih.gov

Development of Biosensors and Bioanalytical Tools

Poly(allylamine hydrochloride) is widely used in the fabrication of electrochemical biosensors due to its ability to form stable, functional films on electrode surfaces. sigmaaldrich.comchemicalbook.com Its positive charge facilitates the immobilization of negatively charged biomolecules, such as enzymes and DNA, through electrostatic interactions. Furthermore, PAH-based films can improve the electrochemical properties of the electrode, enhancing the sensitivity and stability of the biosensor. guidechem.com

PAH is often used in combination with other nanomaterials to create high-performance sensing platforms:

PAH and Gold Nanoparticles (AuNPs): Composites of PAH and AuNPs have been used to develop biosensors for detecting analytes like dopamine. chemicalbook.com The PAH stabilizes the nanoparticles and provides a matrix for enzyme immobilization, while the AuNPs facilitate electron transfer between the enzyme's active site and the electrode. chemicalbook.com

PAH and Graphene/Carbon Nanotubes: PAH can be used to functionalize carbon-based nanomaterials, improving their dispersion in aqueous solutions and creating a biocompatible interface for enzyme attachment. researchgate.net Such composites have been used to create sensitive biosensors for ethanol (B145695) and pesticides.

The performance of these biosensors is notable for their low detection limits and high sensitivity, making them suitable for applications in food quality control, clinical diagnostics, and environmental monitoring.

| Analyte | Electrode Modification | Linear Range | Limit of Detection (LOD) |

| Dopamine | Gold Nanoparticles stabilized in PAH with laccase | 0.49 to 23.0 µmol L⁻¹ | 0.26 µmol L⁻¹ |

| Ethanol | PAH coating with alcohol dehydrogenase | 0.05 to 2 mM | 20 µM |

Materials Science and Industrial Applications

Beyond its advanced biomedical applications, polymers derived from this compound have a significant presence in various industrial sectors. Their utility stems from their properties as a cationic polyelectrolyte, which makes them effective in processes involving charge neutralization and flocculation. vaikunthchemicals.inguidechem.com

Key industrial applications include:

Water Treatment: PAH and related polyamines are used as flocculants and coagulants in drinking water and wastewater treatment. guidechem.comnih.gov They neutralize the negative charges of suspended particles (like silt and organic matter), causing them to aggregate into larger flocs that can be more easily removed by sedimentation or filtration. researchgate.neteeer.org The use of these organic polymers can reduce the required dosage of inorganic coagulants like polyaluminium chloride (PAC) by 50-80%. nih.goveeer.org

Textile Industry: It is used as an aldehyde-free fixing agent to improve the color fastness of fabrics, ensuring dyes remain vibrant after washing. unilongmaterial.com It also functions as an antistatic agent. unilongmaterial.com

Paper Industry: In papermaking, it acts as a retention and drainage aid, improving the retention of fine particles and enhancing water removal, which leads to better paper quality and production efficiency.

Coatings and Films: PAH is used to prepare antireflective coatings, often in LbL films with silica (B1680970) nanoparticles. sigmaaldrich.comchemicalbook.comguidechem.com Its film-forming properties are also utilized in inks and for metal surface treatments. unilongmaterial.com

Oilfield Chemicals: It serves as a clay stabilizer in drilling fluids, helping to maintain wellbore stability.

Formulation and Performance of Adhesives and Coatings

Polymers based on this compound, particularly poly(allylamine hydrochloride) (PAH), are being explored for the formulation of specialized adhesives and coatings, especially in biomedical and aqueous environments. The cationic nature of these polymers allows for the formation of strong electrostatic bonds with various substrates.

One notable application is in the development of wet adhesives through the layer-by-layer (LbL) assembly technique. A study on the wet adhesive behavior of LbL assemblies of poly(allylamine hydrochloride) and hyaluronic acid demonstrated that the adhesive properties could be significantly enhanced by manipulating the ionic strength of the assembly solution. The introduction of sodium chloride (NaCl) during the fabrication process was found to increase the pull-off force by a factor of 10 and the work of adhesion by two orders of magnitude. eventact.com This highlights the potential for creating highly tunable and strong underwater adhesives.

The performance of these hydrogel-based adhesives is attributed to the formation of a dense, ionically cross-linked network that can effectively displace water from the substrate interface, allowing for intimate contact and strong adhesion. While specific formulation details for industrial-scale adhesives and coatings are often proprietary, research indicates that the inclusion of this compound-derived polymers can significantly improve adhesion to various surfaces. eventact.com

Table 1: Wet Adhesion Performance of PAH/Hyaluronic Acid LbL Assemblies

| Assembly Condition | Pull-off Force (Relative Units) | Work of Adhesion (Relative Units) |

| Without NaCl | 1 | 1 |

| With NaCl | 10 | 100 |

Textile Functionalization and Material Enhancement

The unique chemical properties of this compound-derived polymers make them highly suitable for the functionalization of textiles, leading to enhanced material properties such as improved color fastness and the creation of surfaces with antibacterial and hydrophobic characteristics.

Cationic polymers derived from this compound are effective as dye-fixing agents for reactive dyes on cellulosic fabrics like cotton. These polymers form a stable, insoluble complex with the anionic dye molecules, preventing them from being washed out. This significantly improves the wet fastness properties of the dyed fabric.

A study on a cationic fixing agent, a copolymer of dimethyldiallylammonium (B1216499) chloride and diallylamine, demonstrated a notable improvement in the color fastness of cotton fabrics dyed with reactive dyes. The application of this fixing agent led to an enhancement in the dry rubbing fastness by 0 to 0.5 grades and the wet rubbing fastness by 0.5 to 1 grade. Furthermore, the soaping fastness, which assesses color change and staining during washing, was improved by 0.5 to 1 grade. polymer-korea.or.kr

Table 2: Improvement in Color Fastness of Reactive-Dyed Cotton Fabric with a Diallylamine-Based Fixing Agent

| Fastness Property | Improvement in Grade |

| Dry Rubbing Fastness | 0 - 0.5 |

| Wet Rubbing Fastness | 0.5 - 1 |

| Soaping Fastness (Fade and Staining) | 0.5 - 1 |

Poly(allylamine hydrochloride) (PAH) has been successfully used to create multifunctional textile surfaces with both antibacterial and hydrophobic properties. In a notable study, a novel multilayer coating was developed using PAH and immobilized zinc oxide nanoparticles (ZnO NPs) on cotton, polyester, and nylon textiles. nih.gov

The PAH layers facilitate the adhesion of the ZnO NPs to the fabric surface. The resulting nanohybrid coating demonstrated strong growth inhibition against Staphylococcus aureus, with a 2–3-log reduction in both planktonic and adhered bacterial cells, translating to a bacterial viability reduction of over 99%. nih.gov The antibacterial efficacy is attributed to the synergistic effect of the PAH and the slow release of zinc ions from the ZnO NPs.

The study also showed that the PAH/ZnO coating imparted weak hydrophobic properties to the textiles. The water contact angles on the coated fabrics were significantly higher than on the uncoated fabrics, indicating a reduced affinity for water.

Table 3: Antibacterial and Hydrophobic Properties of PAH/ZnO Coated Textiles

| Textile Type | Log Reduction of S. aureus | Water Contact Angle (°) |

| Cotton (uncoated) | - | Hydrophilic |

| Cotton (PAH/ZnO coated) | >2 | Weakly Hydrophobic |

| Polyester (uncoated) | - | Hydrophobic |

| Polyester (PAH/ZnO coated) | >2 | Weakly Hydrophobic |

| Nylon (uncoated) | - | Hydrophilic |

| Nylon (PAH/ZnO coated) | >2 | Weakly Hydrophobic |

Corrosion Inhibition in Metallic Systems

Polymers derived from this compound have emerged as effective corrosion inhibitors for various metallic systems, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface and form a protective barrier against corrosive species.

The primary mechanism by which diallylamine-based polymers inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be influenced by several factors, including the polymer's molecular structure, the charge of the metal surface, and the nature of the corrosive environment. In acidic solutions, the steel surface is positively charged, and the adsorption of the cationic polymer is facilitated by the presence of counter-ions (e.g., chloride ions) that form a bridge between the polymer and the metal.

Studies have shown that the adsorption of these polymers on steel surfaces in acidic media often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The process is generally considered to be chemisorption, involving the sharing of electrons between the nitrogen atoms in the polymer and the vacant d-orbitals of the iron atoms. This strong interaction leads to the formation of a stable, protective film that blocks the active sites for corrosion. researchgate.net

The performance of diallylamine-based polymeric corrosion inhibitors has been extensively evaluated in aggressive acidic environments. A comparative study of diallyl amine-based cyclopolymers with secondary, tertiary, and quaternary nitrogen motifs as corrosion inhibitors for 304L stainless steel in 1 M HCl solution revealed their outstanding inhibitory behavior. researchgate.net

The inhibition potential was found to be dependent on the molecular structure of the polymer, with the polymer derived from diallylammonium chloride (a secondary amine) exhibiting the highest inhibition efficiency. This was attributed to factors such as solubility, steric hindrance, and the electronic properties of the nitrogen atoms. researchgate.net

Table 4: Corrosion Inhibition Efficiency of Diallyl Amine-Based Cyclopolymers in 1 M HCl at 50 ppm

| Polymer Derived From | Nitrogen Motif | Inhibition Efficiency (%) |

| Diallylammonium chloride | Secondary | 94.42 |

| Methyldiallylammonium chloride | Tertiary | 88.83 |

| Diallyldimethylammonium chloride | Quaternary | 79.22 |

Furthermore, the corrosion mitigation capacity of these polymers can be enhanced by the addition of certain ions. For instance, the inhibition efficiency of a diallylmethylamine-based cyclopolymer in 15% HCl solution was significantly improved with the addition of a small amount of iodide ions, achieving an efficiency of 92.99% with 500 ppm of the polymer and 1 mM of KI. researchgate.net

Anion-Exchange Resins and Separation Technologies

Polymeric materials derived from this compound serve as effective anion-exchange platforms due to their high content of protonated amine groups. These cationic sites can readily and reversibly bind with various anions, making them suitable for use in specialized separation technologies, particularly for the removal of contaminants from aqueous solutions.

Research has demonstrated the utility of crosslinked poly(allylamine) resin, used in its hydrochloride form, as a potent adsorbent for toxic anions such as arsenate (As(V)). nih.gov The high concentration of amino groups, approximately 10.2 mmol/g in the hydrochloride form, facilitates a strong binding affinity for arsenate ions. nih.gov Studies using a packed column with this resin have shown effective removal of arsenate from water across a range of operational conditions. The breakthrough capacity of the resin is influenced by the pH of the feed solution, the initial concentration of arsenate, and the flow rate. For instance, breakthrough capacities for arsenate increased from 2.6 to 3.4 mmol/g as the pH decreased from 7.0 to 2.2. nih.gov This indicates that a more acidic environment enhances the protonation of the amine groups, thereby improving the anion-exchange capacity.

The selectivity of the resin is a critical factor in practical applications where multiple anions are present. The poly(allylamine) resin exhibits a non-Hofmeister anion selectivity behavior, showing only minor interference from common ions like chloride and nitrate. nih.gov While sulfate (B86663) interferes more significantly, the resin still shows a preference for arsenate. Interestingly, in competitive uptake studies, the resin demonstrated a slight preference for phosphate (B84403) over arsenate. nih.gov This selective binding capability is crucial for targeted pollutant removal.

In addition to granular resins, this compound-derived polymers are used to functionalize membranes for enhanced anion separation. For example, electrospun cellulose (B213188) acetate (B1210297) membranes modified with a layer-by-layer application of poly(allylamine hydrochloride) and poly(styrene sulfonate) have shown significantly improved efficiency in removing phosphate ions from water. The modification resulted in a phosphate removal efficiency of up to 43.08%, a substantial increase compared to the 18.99% efficiency of the unmodified membrane. utm.myutm.my

The table below summarizes the performance of a crosslinked poly(allylamine) resin for the removal of arsenate under various conditions.

| Parameter | Condition | Arsenate Breakthrough Capacity (mmol/g) | Reference |

|---|---|---|---|

| Feed Solution pH | 7.0 | 2.6 | nih.gov |

| 2.2 | 3.4 | nih.gov | |

| Arsenate Concentration (mM) | 0.020 | 0.81 | nih.gov |

| 2.0 | 2.8 | nih.gov | |

| Flow Rate (space velocity h-1) | 250 | 3.5 | nih.gov |

| 4000 | 0.81 | nih.gov |

Energy Harvesting and Storage Applications (e.g., Salinity Gradient Energy Recovery)

A novel application for this compound-derived materials is in the field of renewable energy, specifically the harvesting of salinity gradient energy. This form of energy, also known as blue energy, is generated from the difference in chemical potential between freshwater and saltwater. Poly(allylamine hydrochloride) hydrogels, which are cross-linked networks of the polymer, can harness this energy through their ability to swell in freshwater and shrink in saltwater. researchgate.netwwjournal.ir

The mechanism involves the expansion and contraction of the hydrogel, which can be converted into mechanical work. When the hydrogel is exposed to freshwater, the osmotic pressure difference causes it to absorb water and swell. When subsequently exposed to saltwater, the osmotic pressure reverses, causing the hydrogel to release water and contract. This cyclical change in volume can be used to drive a piston or turbine to generate electricity. researchgate.net

Research into poly(allylamine hydrochloride) hydrogels cross-linked with glutaraldehyde (B144438) has yielded promising results for this application. researchgate.net The performance of these hydrogels is significantly influenced by the cross-linker concentration. Increasing the cross-linker concentration generally improves the amount of energy that can be recovered, particularly under high external loads. researchgate.netwwjournal.ir However, the maximum energy produced per gram of polymer is optimized at an intermediate cross-linking concentration of 2–3 mol %. researchgate.net

Studies have demonstrated that a 60 g swollen hydrogel with a high cross-linker concentration can recover over 1800 mJ in a single cycle. researchgate.netwwjournal.ir The maximum energy produced per gram of the dry polymer has been measured at 3.4 J/g. researchgate.netwwjournal.ir This output is significantly higher than that of other polymers tested under similar conditions, such as poly(acrylic acid) hydrogels, which produce around 0.4 J/g. researchgate.net These findings highlight the potential of poly(allylamine hydrochloride) hydrogels as a viable and potentially lower-cost alternative to membrane-based technologies like pressure-retarded osmosis and reverse electrodialysis for capturing salinity gradient energy. researchgate.netwwjournal.ir

The following interactive data table presents key research findings on the performance of poly(allylamine hydrochloride) hydrogels in salinity gradient energy recovery.

| Performance Metric | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Max. Energy Recovered per Gram of Polymer | 3.4 J/g (0.9 mW/g) | Achieved at an intermediate cross-linker concentration (2-3 mol %). | researchgate.net |

| Energy Recovered by 60g Swollen Hydrogel | > 1800 mJ | Utilizing a high cross-linker concentration. | researchgate.netwwjournal.ir |

| Optimal Cross-linker Concentration | 2-3 mol % | For maximizing energy produced per gram of polymer. | researchgate.net |

| Energy Efficiency | Up to 1.9% | Compared to the change in free energy from complete mixing of the solutions. | researchgate.net |

| Comparison Polymer (Poly(acrylic acid)) | ~0.4 J/g | Utilizing the same salinity gradient. | researchgate.net |

Analytical Methodologies for Diallylamine Hydrochloride and Its Polymeric Counterparts

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are essential for separating diallylamine (B93489) hydrochloride from impurities, residual monomers, or other components in a mixture, allowing for precise quantification and purity evaluation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For amine analysis, including compounds related to diallylamine, GC is often used to detect and quantify trace-level impurities. Given that diallylamine is a volatile compound, GC is a suitable method for its analysis, particularly for assessing residual monomer content in polymeric materials. nih.gov

In the synthesis of polymers like sevelamer (B1230288), which is a cross-linked poly(allylamine hydrochloride), GC with a flame ionization detector (FID) is employed for the trace analysis of the starting material, allylamine (B125299). nih.govresearchgate.netmdpi.comsemanticscholar.org The method typically involves dissolving the sample in a suitable solvent and using a capillary column with a polar stationary phase, such as a base-deactivated polyethylene (B3416737) glycol, which is well-suited for amine analysis. researchgate.netmdpi.com The specificity of the method can be further enhanced by coupling the gas chromatograph to a mass spectrometer (GC-MS), which provides mass information for peak identification, confirming the presence of specific impurities. nih.govnih.gov For quantitative analysis of volatile impurities in related monomers like diallyldimethylammonium chloride, GC coupled with solvent extraction has proven effective. nih.govnih.gov

Table 1: Example GC Operating Conditions for Amine Analysis in Related Polymer Systems

| Parameter | Condition |

|---|---|

| Column | J&W Scientific DB-CAM (30 m x 0.53 mm I.D., 1.0 µm film) nih.govresearchgate.net |

| Oven Temperature | Initial 70°C (hold 6 min), ramp at 20°C/min to 200°C (hold 7.5 min) nih.govresearchgate.net |

| Injector Temperature | 220°C researchgate.net |

| Detector Temperature | 260°C (FID) researchgate.net |

| Carrier Gas | Helium nih.govresearchgate.net |

| Detector | Flame Ionization Detector (FID) nih.govresearchgate.net |

| Internal Standard | Triethylamine nih.gov |

High-Performance Liquid Chromatography (HPLC)